2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl-
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Overview
Description
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl- is a chemical compound with the molecular formula C8H5Br2NO2. This compound is known for its unique structure, which includes a benzoxazinone core substituted with bromine and methyl groups. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl- typically involves the bromination of 1,4-dihydro-2H-3,1-benzoxazin-2-one. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are carefully monitored to ensure consistency and quality. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl- is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-2H-3,1-benzoxazin-2-one: A structurally related compound without bromine and methyl substitutions.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Compounds with similar core structures but different substituents.
Uniqueness
The presence of bromine and methyl groups in 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl- imparts unique chemical properties, such as increased reactivity and potential biological activity. These substitutions can enhance the compound’s interactions with molecular targets, making it valuable for specific research applications .
Properties
CAS No. |
21441-02-1 |
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Molecular Formula |
C10H9Br2NO2 |
Molecular Weight |
334.99 g/mol |
IUPAC Name |
6,8-dibromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H9Br2NO2/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(14)15-10/h3-4H,1-2H3,(H,13,14) |
InChI Key |
YKSISAXLBMWBNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)Br)Br)NC(=O)O1)C |
Origin of Product |
United States |
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